molecular formula C18H12I2 B1611660 2',5'-Diiodo-P-terphenyl CAS No. 96843-21-9

2',5'-Diiodo-P-terphenyl

Cat. No. B1611660
CAS RN: 96843-21-9
M. Wt: 482.1 g/mol
InChI Key: DBWNLYZBUNSDRL-UHFFFAOYSA-N
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Description

2’,5’-Diiodo-P-terphenyl is a chemical compound with the molecular formula C18H12I2 and a molecular weight of 482.10 g/mol . It belongs to the class of terphenyl derivatives . The compound consists of three phenyl rings connected by carbon-carbon bonds, with two iodine atoms substituted at specific positions .


Synthesis Analysis

The synthesis of 2’,5’-Diiodo-P-terphenyl involves the reaction of p-terphenyl (a tricyclic aromatic hydrocarbon) with iodine under specific conditions. The iodination occurs at the 2’ and 5’ positions of the central phenyl ring. Detailed synthetic pathways and reaction conditions are documented in the literature .


Molecular Structure Analysis

The molecular structure of 2’,5’-Diiodo-P-terphenyl consists of three fused benzene rings. The two iodine atoms are attached to the central phenyl ring. The compound exhibits planar geometry , and the diiodo substitution imparts significant polarity to the molecule. Refer to the provided spectra for further structural insights .


Chemical Reactions Analysis

2’,5’-Diiodo-P-terphenyl can participate in various chemical reactions, including substitution , reduction , and cross-coupling reactions. Its reactivity is influenced by the presence of iodine atoms and the aromatic character of the terphenyl framework. Researchers have explored its behavior in different reaction conditions .

Scientific Research Applications

Ligand Synthesis and Coordination

  • Sterically Encumbered Systems : 2,3,5,6-Ar4C6 ligands, including those derived from p-tert-butylphenyl, show potential in synthesizing compounds with two p-phenylene-bridged phosphorus centers. These ligands can lead to the creation of novel materials with unique phosphorus coordination, as seen in the synthesis of bis(dichlorophosphine) and bis(phosphine) compounds (Shah, Concolino, Rheingold, & Protasiewicz, 2000).

Biosynthesis Pathways

  • Echosides Biosynthesis : p-Terphenyls are essential in nonribosomal peptide synthetase-like enzyme (NRPS-like) mediated biosynthesis of echosides. The transformation from dihydroxybenzoquinone to 2',3',5'-trihydroxy-benzene, involving enzymes EchB and EchC, highlights p-terphenyl's role in natural product synthesis in bacteria (Zhu et al., 2021).

Optical and Electronic Applications

  • Nonlinear Optical Response : Fluorinated terphenyl compounds have been investigated for their third-order nonlinear optical properties. The study finds significant potential for these compounds in optoelectronic applications, surpassing the performance of traditional nonlinear optical materials like para-nitroaniline (Adeel et al., 2021).

  • Vacuum UV Polarization Spectroscopy : p-Terphenyl's role in optical devices is enhanced by its electronic transitions, as studied using synchrotron radiation linear dichroism spectroscopy. This insight is pivotal for applications like wavelength shifters (Nguyen, Jones, Hoffmann, & Spanget-Larsen, 2018).

  • Organo-Catalyst for Photoreactions : Modified p-terphenyl, with added sulfonate groups and an SO2-bridge, functions as a potent photocatalyst under LED-driven conditions. This demonstrates its utility in sustainable chemical processes (Bertrams & Kerzig, 2021).

Structural and Material Science

  • Ladder Bis-Silicon-Bridged p-Terphenyls : Novel synthesis methods have enabled the creation of ladder-type p-terphenyl derivatives with unique structural and photophysical properties. These findings open up avenues in material science for p-terphenyl derivatives (Li, Xiang, & Xu, 2007).

Additional Research Aspects

  • CO2 Reduction System : p-Terphenyl is instrumental in the photoreduction of CO2, acting as a photosensitizer in cobalt macrocycle-based catalytic systems. This application demonstrates its potential in energy conversion and environmental applications (Ogata, Yanagida, Brunschwig, & Fujita, 1995).

  • Metal Derivatives and Sensing : Terphenyl-phenanthroline conjugates are shown to be effective Zn2+ sensors. The addition of H2PO4(-) induces changes in emission wavelength, highlighting the compound's utility in chemical sensing (Bhalla, Tejpal, & Kumar, 2012).

properties

IUPAC Name

1,4-diiodo-2,5-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12I2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWNLYZBUNSDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2I)C3=CC=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539777
Record name 2~2~,2~5~-Diiodo-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Diiodo-P-terphenyl

CAS RN

96843-21-9
Record name 2~2~,2~5~-Diiodo-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
H Hart, K Harada, CJF Du - The Journal of Organic Chemistry, 1985 - ACS Publications
A one-pot route to p-terphenyls is described. Addition of l, 4-dibromo-2, 5-diiodobenzene, 1, to excess aryl Grignard reagent gives the terphenyl di-Grignard 2 and the trihalo mono-…
Number of citations: 129 pubs.acs.org
B Wu, N Yoshikai - Angewandte Chemie International Edition, 2015 - Wiley Online Library
Even though 2,2′‐diiodo‐ and 2,2′‐dibromobiaryls represent accomplished precursors for heterofluorenes and other extended π‐conjugated systems, their preparation still remains …
Number of citations: 94 onlinelibrary.wiley.com
CHIJENF DU - 1987 - search.proquest.com
Nucleophilic addition of organometallics to an aryne is a potentially useful method for constructing an aryl-carbon bond. The reactions of polyhaloarenes with organomagnesium halide (…
Number of citations: 2 search.proquest.com

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